molecular formula C7H10ClNO B048216 1-METHYL-3,6-DIHYDRO-2H-PYRIDINE-4-CARBONYL CHLORIDE CAS No. 116576-81-9

1-METHYL-3,6-DIHYDRO-2H-PYRIDINE-4-CARBONYL CHLORIDE

Cat. No.: B048216
CAS No.: 116576-81-9
M. Wt: 159.61 g/mol
InChI Key: SRIVQAUEJOGCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a methyl group and a carbonyl chloride group

Preparation Methods

The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride typically involves the reaction of 1-Methyl-1,2,3,6-tetrahydropyridine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and safety.

Chemical Reactions Analysis

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotoxicity.

    Medicine: Research explores its potential role in developing treatments for neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to changes in cellular function. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride can be compared with other similar compounds such as:

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis for its boronic acid functionality.

The uniqueness of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride lies in its reactivity and the presence of the carbonyl chloride group, which allows for diverse chemical transformations.

Properties

CAS No.

116576-81-9

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-4-carbonyl chloride

InChI

InChI=1S/C7H10ClNO/c1-9-4-2-6(3-5-9)7(8)10/h2H,3-5H2,1H3

InChI Key

SRIVQAUEJOGCPT-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C(=O)Cl

Canonical SMILES

CN1CCC(=CC1)C(=O)Cl

Synonyms

4-Pyridinecarbonyl chloride, 1,2,3,6-tetrahydro-1-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.